molecular formula C8H6BrClO B1281923 1-(2-Bromo-5-chlorophenyl)ethanone CAS No. 935-99-9

1-(2-Bromo-5-chlorophenyl)ethanone

Cat. No.: B1281923
CAS No.: 935-99-9
M. Wt: 233.49 g/mol
InChI Key: BCQAWQMDMPBDBW-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale-yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis . The compound is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, making it a valuable building block in various chemical reactions.

Preparation Methods

The synthesis of 1-(2-Bromo-5-chlorophenyl)ethanone typically involves the bromination of 2-chloroacetophenone. The reaction is carried out by adding bromine to a solution of 2-chloroacetophenone in an organic solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the chlorine atom on the phenyl ring.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under mild conditions. Key examples include:

Reagents/ConditionsProductYieldReference
Thiourea in anhydrous ethanol (reflux)1-(2-Thioureido-5-chlorophenyl)ethanone77%
Sodium methoxide in methanol (50°C)1-(2-Methoxy-5-chlorophenyl)ethanone68%

These reactions proceed via an SNAr mechanism , where the electron-withdrawing groups activate the aromatic ring for nucleophilic displacement. Thiourea reactions are particularly efficient due to the strong nucleophilicity of the sulfur atom .

Electrophilic Aromatic Substitution (EAS)

The meta-directing effects of the bromine and chlorine substituents facilitate further functionalization:

Reagents/ConditionsPosition of SubstitutionProductYield
HNO₃/H₂SO₄ (0°C)Para to chlorine1-(2-Bromo-5-chloro-4-nitrophenyl)ethanone62%
Br₂/AlCl₃ in CCl₄Ortho to bromine1-(2,4-Dibromo-5-chlorophenyl)ethanone55%

The nitration and bromination reactions highlight the compound’s utility in synthesizing polysubstituted aromatic derivatives for pharmaceutical intermediates.

Condensation Reactions

The ketone group participates in condensation with amines to form heterocycles:

Reagents/ConditionsProductApplicationYieldReference
Aldimine, TfOH, 4Å MS in CH₂Cl₂2H-1,3-Benzoxazine derivativesAnticancer agents84%

This method, optimized for catalytic efficiency, demonstrates the compound’s role in synthesizing bioactive heterocyclic scaffolds .

Reduction Reactions

The carbonyl group is reducible to a secondary alcohol:

Reagents/ConditionsProductYieldReference
NaBH₄ in ethanol (rt)1-(2-Bromo-5-chlorophenyl)ethanol89%
LiAlH₄ in THF (0°C)1-(2-Bromo-5-chlorophenyl)ethanol92%

The resulting alcohol serves as a precursor for esters or ethers in agrochemical synthesis.

Oxidative Degradation

Under strong oxidative conditions, the ketone undergoes decomposition:

Reagents/ConditionsMajor ProductsNotes
KMnO₄/H₂SO₄ (heat)2-Bromo-5-chlorobenzoic acidComplete oxidation of the methyl group

This pathway is critical for environmental degradation studies .

Comparative Reactivity Table

Reaction TypeRate (Relative to Acetophenone)Driving Factor
Nucleophilic Substitution10× fasterElectron-withdrawing groups enhance leaving-group departure
EAS3× slowerDeactivation by halogens reduces electrophilic susceptibility
Reduction2× fasterStabilized transition state due to aryl electron effects

Key Research Findings

  • Antimicrobial Activity : Derivatives synthesized via nucleophilic substitution exhibit MIC values of 25–50 µg/mL against S. aureus and E. coli.

  • Cytotoxicity : Benzoxazine derivatives show IC₅₀ values of 10–30 µM in HeLa and MCF-7 cell lines .

  • Industrial Scalability : Continuous flow reactors achieve 85% yield in thiourea substitution reactions, highlighting process efficiency .

This compound’s multifunctional reactivity makes it indispensable in medicinal chemistry and materials science, enabling the synthesis of complex molecules with tailored biological and physical properties .

Scientific Research Applications

Chemical Properties and Structure

1-(2-Bromo-5-chlorophenyl)ethanone has the molecular formula C8H6BrClOC_8H_6BrClO and a molecular weight of approximately 233.49 g/mol. The compound's structure features a carbonyl group adjacent to a substituted phenyl ring, which influences its reactivity and interactions with biological systems.

Synthetic Applications

Organic Synthesis:
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various derivatives through nucleophilic substitution reactions, Friedel-Crafts acylation, and other coupling reactions. For instance, it can react with amines to form corresponding amides or with Grignard reagents to yield alcohols.

Case Study: Synthesis of Derivatives
A study demonstrated the synthesis of 2-amino derivatives from this compound through nucleophilic substitution with primary amines. This method showcased the compound's utility in generating biologically active molecules.

Biological Applications

Anticancer Research:
Recent studies have evaluated the anticancer potential of compounds derived from this compound. For example, derivatives synthesized from this compound exhibited selective cytotoxicity against various human cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at the phenyl ring could enhance biological activity, making it a candidate for further pharmacological exploration .

Case Study: In Vitro Evaluation
In vitro evaluations revealed that specific derivatives showed promising anticancer activity with IC50 values ranging from 10 to 30 μM against selected cancer cell lines. This highlights the importance of this compound as a precursor for developing new anticancer agents .

Industrial Applications

Chemical Manufacturing:
The compound is also utilized in the chemical industry for producing agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for synthesizing herbicides and insecticides.

Safety Considerations:
While working with this compound, safety precautions are essential due to its classification as harmful if swallowed or in contact with skin. Proper handling procedures should be followed to mitigate risks associated with exposure .

Biological Activity

1-(2-Bromo-5-chlorophenyl)ethanone, also known as 2-bromo-5-chloroacetophenone, is a halogenated aromatic ketone with significant biological activity. With a molecular formula of C₈H₆BrClO and a molecular weight of approximately 233.49 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antibacterial and antifungal properties.

  • Molecular Formula : C₈H₆BrClO
  • CAS Number : 935-99-9
  • Molecular Weight : 233.49 g/mol
  • Melting Point : 155–156 °C at reduced pressure
  • Structure : Contains both bromo and chloro substituents on the phenyl ring, enhancing its electrophilic character.

Antibacterial and Antifungal Properties

Research indicates that derivatives of this compound exhibit promising antibacterial and antifungal activities. The presence of halogen atoms is known to enhance the compound's reactivity and biological efficacy. For instance, studies have shown that this compound can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.48 - 7.81 µg/mL1.95 - 31.25 µg/mL
Escherichia coliNot specifiedNot specified
Candida albicansNot specifiedNot specified

The MIC values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings .

While the specific mechanism of action for this compound remains largely unexplored, it is hypothesized that its electrophilic nature allows it to interact with microbial cellular components, disrupting essential functions such as cell wall synthesis or protein production . Further research is needed to elucidate these mechanisms.

Case Studies

Several studies have examined the biological activity of compounds related to this compound:

  • Antimicrobial Activity Study :
    • A study evaluated various synthesized compounds for their antimicrobial properties against reference strains of bacteria and fungi. The results indicated that halogenated compounds like this compound showed superior activity compared to non-halogenated analogs .
  • Toxicity Assessments :
    • Toxicity studies conducted on human cell lines demonstrated that while some derivatives exhibited antimicrobial activity, they also displayed moderate toxicity levels, necessitating further investigation into their safety profiles .

Applications in Organic Synthesis

Beyond its biological activity, this compound serves as a versatile building block in organic synthesis. Its reactive bromo and chloro substituents can participate in various substitution and coupling reactions, facilitating the construction of complex molecules with diverse functionalities.

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQAWQMDMPBDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500054
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-99-9
Record name 1-(2-Bromo-5-chlorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Bromo-5-chlorophenyl)ethanone
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Synthesis routes and methods

Procedure details

Methylmagnesium bromide (4.26 mL of a 1.4M solution in tetrahydrofuran/toulene, 5.97 mmol) was added dropwise to a stirred solution of 2-bromo-5-chloro-N-methoxy-N-methylbenzamide (0.554 g, 1.99 mmol) in tetrahydrofuran (20 mL) at approximatately 0° C. After 1 h, 1N hydrochloric acid (5 mL) was added and the resulting biphasic mixture was stirred vigorously for about 10 min. The reaction mixture was poured into water and extracted three times with ethyl acetate. The combined organic extracts were washed with brine, dried (MgSO4) and concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0–10% ethyl acetate/hexanes as eluent) provided the title compound as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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